molecular formula C20H22N4O8 B2602444 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396885-70-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2602444
CAS RN: 1396885-70-3
M. Wt: 446.416
InChI Key: YBUVQCPBUJRTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H22N4O8 and its molecular weight is 446.416. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Properties

The development of synthetic routes to complex molecules incorporating oxime oxalate amides has been explored, highlighting the potential for creating diverse molecular architectures. For instance, a general synthetic route to oxime oxalate amides was developed, applied to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. This process emphasizes the versatility of oxime oxalates in synthesizing cyclic compounds like β- and γ-lactams, relevant to pharmaceutical chemistry (Scanlan, Slawin, & Walton, 2004).

Biological Activity and Drug Design

The structural motifs found in the compound have been incorporated into various drug design efforts. For example, derivatives of 2-mercaptobenzimidazole, featuring similar heterocyclic frameworks, have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of such structures in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022). Furthermore, compounds with the 1,3,4-oxadiazole and azetidinone units have been explored for their anticonvulsant activities, highlighting the therapeutic potential of these moieties in neurology (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antimicrobial and Cytotoxic Properties

The synthesis and evaluation of novel compounds bearing benzimidazole and oxadiazole rings for their antimicrobial and cytotoxic activities further underline the significance of these structural features in medicinal chemistry. This research direction suggests the compound could also be investigated for similar biological activities, offering insights into its potential application in developing new therapeutic agents (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4.C2H2O4/c23-16(19-6-11-1-4-14-15(5-11)25-10-24-14)9-22-7-13(8-22)18-20-17(21-26-18)12-2-3-12;3-1(4)2(5)6/h1,4-5,12-13H,2-3,6-10H2,(H,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUVQCPBUJRTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NCC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.